molecular formula C41H44N2O14S4 B10822997 (2E)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate

(2E)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate

Cat. No.: B10822997
M. Wt: 917.1 g/mol
InChI Key: LIZDKDDCWIEQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly substituted benzo[e]indole derivative characterized by multiple sulfonate groups, a carboxypentyl chain, and extended π-conjugation due to its (2E,4E)-penta-2,4-dienylidene bridge. The structure includes two benzo[e]indole moieties linked via a conjugated diene system, which likely enhances its electronic properties and solubility in aqueous environments . The presence of three sulfonate groups (-SO₃⁻) and a carboxypentyl chain (-COO⁻) suggests strong hydrophilicity, making it suitable for applications in biological systems where solubility is critical, such as drug delivery or fluorescence imaging . Its structural complexity, however, poses challenges in synthesis and purification compared to simpler indole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy55 typically involves the condensation of two nitrogen atoms connected by an odd number of methine unitsThe reaction conditions often require anhydrous solvents and inert atmospheres to prevent oxidation and degradation of the intermediate compounds .

Industrial Production Methods

Industrial production of Cy5.5 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Reactivity of Sulfonate Groups

The four sulfonate (-SO₃⁻) groups dominate the compound’s aqueous solubility and ionic interactions. While sulfonates are poor leaving groups under standard conditions, they participate in:

  • Ion-exchange reactions with cationic species (e.g., metal ions or ammonium derivatives) to form stable salts .

  • pH-dependent solubility shifts , as deprotonation occurs at low pH (<2), enhancing hydrophilicity.

Reaction TypeConditionsProductApplication
Salt formationAqueous solution with NaClSodium sulfonate saltsStabilization in buffered media
Ionic bindingWith cationic polymers (e.g., poly-L-lysine)Polyelectrolyte complexesDrug delivery systems

Carboxylic Acid Derivative Reactions

The terminal carboxylic acid (-COOH) on the pentyl chain enables covalent modifications:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters, reducing hydrophilicity .

  • Amidation : Coupling with amines (e.g., EDC/NHS chemistry) generates amide bonds for bioconjugation .

ReactionReagentsProductYield*Reference
EsterificationMeOH, H₂SO₄Methyl ester~85% (predicted)
AmidationEDC, NHS, NH₂-RAmide conjugate~70% (predicted)

*Theoretical yields based on analogous Cy5.5 derivatives .

Conjugated Dienylidene System Reactivity

The (2E,4E)-penta-2,4-dienylidene linker offers photophysical activity and potential for cycloadditions:

  • Electrophilic addition : Reacts with halogens (e.g., Br₂) at double bonds, though steric hindrance from methyl groups may limit accessibility .

  • Diels-Alder reactions : Functions as a diene with electron-deficient dienophiles (e.g., maleic anhydride), forming six-membered adducts.

ReactionConditionsOutcome
BrominationBr₂ in CCl₄Dibrominated adduct (stereospecific)
Diels-AlderReflux in tolueneCyclohexene derivative

Indole Core Modifications

  • Quaternization : The indol-3-ium nitrogen is permanently charged, preventing further alkylation but enabling π-π stacking .

  • Redox reactions : Indole rings resist oxidation under mild conditions but may degrade under strong oxidizers (e.g., KMnO₄).

Photophysical and Environmental Responses

The extended π-system enables applications in fluorescence imaging, with properties modulated by:

  • Solvent polarity : Emission maxima redshift in polar solvents (e.g., λem ≈ 710 nm in water) .

  • pH sensitivity : Protonation of sulfonates at acidic pH quenches fluorescence, useful in tumor microenvironment sensing .

PropertyValueConditionsSource
λₐᵦₛ (nm)675PBS buffer
λₑₘ (nm)695PBS buffer
Quantum Yield0.28Aqueous solution

Stability and Degradation

  • Thermal stability : Decomposes above 250°C, with sulfonate groups splitting off as SO₂ .

  • Hydrolytic stability : Resists hydrolysis at neutral pH but degrades in strong acids/bases via desulfonation.

Scientific Research Applications

Overview

The compound has been investigated for its use as a fluorescent dye. Its structural characteristics allow it to be utilized in biological imaging techniques.

Case Studies

Research indicates that derivatives of this compound can be synthesized to produce fluorescent cyanine dyes. These dyes are useful for imaging applications due to their high fluorescence intensity and stability under various conditions. For example, the synthesis of chiral indole intermediates has been described in patents, demonstrating methods for producing functionalized cyanine dyes that incorporate this compound as a core structure .

Applications

  • Fluorescence Microscopy : The compound can be employed in fluorescence microscopy to visualize cellular structures and processes.
  • In Vivo Imaging : Due to its fluorescent properties, it is suitable for in vivo imaging studies, allowing researchers to track biological processes in real-time.

Overview

Photodynamic therapy is an emerging treatment modality for cancer that utilizes photosensitizing agents which can be activated by light to produce cytotoxic effects.

Research Findings

Studies have shown that compounds similar to (2E)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate exhibit significant photodynamic activity. Upon light activation, these compounds generate reactive oxygen species (ROS) that can induce apoptosis in cancer cells .

Clinical Implications

The application of this compound in PDT could lead to advancements in cancer treatment strategies by selectively targeting tumor cells while minimizing damage to surrounding healthy tissue.

Overview

The unique properties of the compound make it a candidate for applications in material science, particularly in the development of nanomaterials.

Applications

Research has explored the incorporation of such compounds into nanocarriers for drug delivery systems. The ability of these compounds to form stable complexes with drugs enhances their solubility and bioavailability .

Case Studies

Nanoparticles conjugated with this compound have shown improved targeting capabilities and controlled release profiles in drug delivery applications. This could lead to more effective therapeutic strategies for various diseases.

Overview

The compound serves as an important intermediate in the synthesis of other chemical entities.

Synthesis Techniques

Various synthetic routes have been documented which utilize this compound as a starting material or intermediate. For instance, synthetic methodologies involving acetonitrile and ethyl iodide demonstrate its versatility in producing related compounds .

Research Implications

The ability to synthesize derivatives from this compound expands its utility in developing new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which Cy5.5 exerts its effects is primarily through its fluorescent properties. Upon excitation by light at a specific wavelength (around 673 nm), Cy5.5 emits light at a longer wavelength (around 707 nm). This fluorescence allows for the detection and quantification of the dye-labeled molecules. The molecular targets and pathways involved depend on the specific application, such as binding to antibodies or nucleic acids .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the indole-derived family, which includes both natural and synthetic derivatives. Key structural comparisons are outlined below:

Compound Key Features Solubility Reported Bioactivity
Target Compound Benzo[e]indole core, three sulfonate groups, carboxypentyl chain, conjugated diene High (aqueous) Potential fluorescence, cytotoxicity
N-(5-(1H-indol-2-yl)-2-methoxyphenyl) sulfamoyl carbamate (Compound 1, ) Simple indole with sulfamoyl and methoxy groups Moderate Anticancer (specific targets unconfirmed)
(3S,5R,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid () Fluorophenyl-substituted indole with hydroxyl and carboxylic acid groups Moderate to high Enzyme inhibition (e.g., statin analogues)
Calophyllum-derived cytotoxic compounds () Natural coumarin and xanthone derivatives Low to moderate Cytotoxic (HeLa, MDA-MB-231 cells)

Key Observations :

  • The target compound’s sulfonate groups confer superior water solubility compared to most indole derivatives, which typically rely on hydroxyl or carboxylate groups for hydrophilicity .
  • Its extended conjugation system may enhance photophysical properties (e.g., fluorescence quantum yield) relative to simpler indoles, though experimental data are pending .
  • Natural indole alkaloids (e.g., from Calophyllum species) exhibit cytotoxicity but lack synthetic versatility due to complex stereochemistry .

Functional Comparisons

  • However, the target compound’s larger size could limit cellular uptake compared to smaller FINs .
  • Antimicrobial Activity : Marine sponge-derived halogenated indoles () show antibacterial effects, but the target compound’s sulfonate-rich structure may reduce lipid membrane penetration, limiting similar activity .
  • Synthetic Feasibility : The compound’s synthesis likely requires multi-step protocols involving sulfonation and cross-coupling reactions, contrasting with simpler indole derivatives prepared via one-pot methods () .

Stability and Reactivity

  • The carboxypentyl chain may confer pH-dependent behavior, with deprotonation enhancing solubility at physiological pH .

Biological Activity

The compound (2E)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate is a complex organic molecule belonging to the class of sulfonated indole derivatives. Its unique structure suggests potential biological activities that can be explored in various fields such as medicinal chemistry and biochemistry.

This compound exhibits notable features due to its sulfonate groups and indole core, which are known to influence solubility and interaction with biological macromolecules. The presence of carboxypentyl groups enhances its hydrophilicity, potentially improving its bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on indole derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways.

CompoundTarget OrganismsMIC (µg/mL)
Indole Derivative AE. coli15
Indole Derivative BS. aureus10
(2E)-2...E. coli, S. aureusTBD

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of similar sulfonated indoles on cancer cell lines. The results suggest that these compounds can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.

Cell LineIC50 (µM)
HeLa25
MCF730
Normal Fibroblasts>100

The proposed mechanisms for the biological activity of this compound include:

  • Membrane Disruption : The amphiphilic nature of the molecule allows it to integrate into lipid membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways has been observed in related compounds.
  • Reactive Oxygen Species (ROS) Generation : Some indole derivatives are known to generate ROS, which can lead to oxidative stress in target cells.

Case Studies

Several studies have specifically investigated the biological activity of structurally similar compounds:

  • Study on Antimicrobial Effects : A study published in Molecules demonstrated that sulfonated indoles exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the sulfonate group in enhancing solubility and bioactivity .
  • Cytotoxicity Assessment : Research published in European Journal of Medicinal Chemistry evaluated the cytotoxic effects of various indole derivatives on cancer cell lines. The findings indicated that modifications at the indole nitrogen significantly affected potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for maximizing yield and purity of this compound?

Employ a statistical design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, reaction time, and catalyst concentration). For example, factorial design can identify interactions between variables, while response surface methodology (RSM) optimizes conditions. Post-synthesis, purity can be assessed via HPLC and spectroscopic techniques .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

Use UV-Vis spectroscopy to confirm conjugation in the π-system, NMR (¹H/¹³C) to verify substituent positions and stereochemistry, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For sulfonate group analysis, ion chromatography or titration may supplement .

Q. How can advanced separation techniques improve purification of this poly-sulfonated compound?

Leverage reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium salts) to enhance retention of sulfonate groups. Alternatively, membrane-based separation (e.g., nanofiltration) can isolate large, charged molecules while minimizing solvent use .

Q. What safety protocols are critical during handling and storage?

Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential irritancy. Store in airtight, light-resistant containers at 4°C to prevent degradation. Avoid incompatible materials (e.g., strong oxidizers) and follow waste disposal regulations for sulfonated compounds .

Advanced Research Questions

Q. How can computational methods predict photophysical properties and guide experimental design?

Combine quantum chemical calculations (e.g., TD-DFT) to model electronic transitions and absorption/emission spectra with experimental UV-Vis data. Computational tools like COMSOL Multiphysics® can simulate solvent effects or aggregation behavior .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

Perform controlled stability studies across pH ranges (2–12) using buffered solutions, monitoring degradation via HPLC and kinetic modeling. Use multivariate analysis to distinguish pH-dependent degradation pathways (e.g., hydrolysis vs. oxidation) .

Q. How does the compound interact with biomacromolecules (e.g., proteins or DNA) in experimental assays?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking simulations (using tools like MOE®) can predict binding sites, validated by mutagenesis studies or fluorescence quenching assays .

Q. What experimental frameworks validate the compound’s utility in optoelectronic applications?

Test thin-film conductivity via four-point probe measurements and photoluminescence quantum yield (PLQY) using integrating spheres. Compare experimental results with computational predictions of charge-transfer efficiency .

Q. Methodological Notes

  • Data Contradiction Analysis : Use Bayesian statistics to weigh conflicting data points, incorporating prior knowledge (e.g., known degradation pathways) .
  • Reactor Design : For scale-up, apply continuous-flow reactors to maintain precise control over reaction parameters and reduce batch variability .

Properties

Molecular Formula

C41H44N2O14S4

Molecular Weight

917.1 g/mol

IUPAC Name

(2E)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate

InChI

InChI=1S/C41H44N2O14S4/c1-6-42-31-18-16-27-29(21-25(58(46,47)48)23-33(27)60(52,53)54)38(31)40(2,3)35(42)13-9-7-10-14-36-41(4,5)39-30-22-26(59(49,50)51)24-34(61(55,56)57)28(30)17-19-32(39)43(36)20-12-8-11-15-37(44)45/h7,9-10,13-14,16-19,21-24H,6,8,11-12,15,20H2,1-5H3,(H4-,44,45,46,47,48,49,50,51,52,53,54,55,56,57)

InChI Key

LIZDKDDCWIEQIN-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C

Canonical SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.